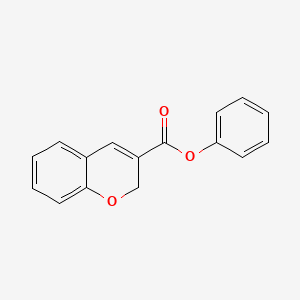
phenyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of salicylaldehyde with phenylacetic acid derivatives, followed by cyclization to form the chromene ring. This reaction often requires acidic or basic catalysts and can be carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases are often employed to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
Phenyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism by which phenyl 2H-chromene-3-carboxylate exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or bind to receptors to elicit a therapeutic response. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Phenyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2H-chromene-3-carboxylate: Lacks the phenyl group, leading to different chemical and biological properties.
2H-chromene-3-carboxamide: Contains an amide group instead of a carboxylate, affecting its reactivity and applications.
2H-chromene-3-carboxylic acid: The carboxylic acid group provides different solubility and reactivity compared to the ester form.
Propiedades
Fórmula molecular |
C16H12O3 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
phenyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H12O3/c17-16(19-14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)18-11-13/h1-10H,11H2 |
Clave InChI |
PEEQIGWEJAIZTP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


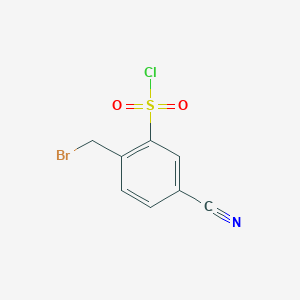
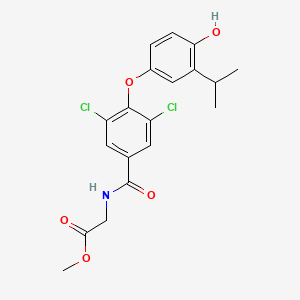
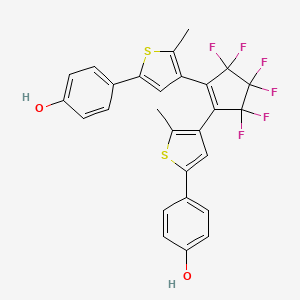

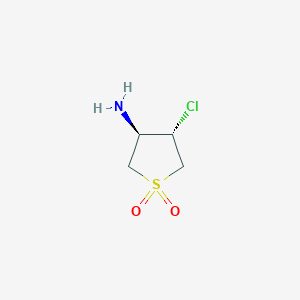
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)


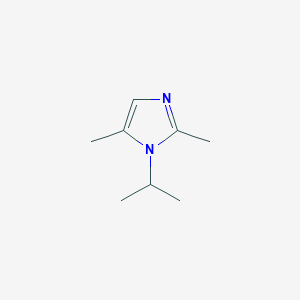
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
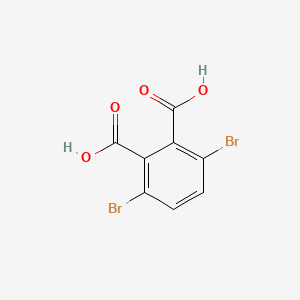
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)

![2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
